Corynoxine

Descripción general

Descripción

Corynoxine es un alcaloide de oxindol aislado de la medicina herbal china Uncaria rhynchophylla. Es conocido por sus propiedades neuroprotectoras y su capacidad para inducir la autofagia, un proceso celular que degrada los orgánulos dañados y las proteínas agregadas. This compound ha demostrado potencial en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer al promover la eliminación de agregados de proteínas como la alfa-sinucleína y los péptidos beta-amiloide .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Corynoxine has been extensively studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

- Mechanisms of Action : this compound enhances autophagy, a cellular degradation process that removes damaged proteins and organelles. Studies have shown that this compound promotes the degradation of α-synuclein aggregates, which are implicated in PD pathology. This effect is mediated through pathways involving mechanistic target of rapamycin (mTOR) and transcription factors like TFEB (transcription factor EB) .

- Animal Studies : In animal models, this compound administration has resulted in improved motor functions and reduced neuroinflammation. For instance, in a study involving rotenone-induced PD models, this compound treatment led to decreased levels of α-synuclein aggregates and enhanced striatal dopamine levels . Additionally, this compound B, a derivative, was shown to cross the blood-brain barrier when delivered via engineered exosomes, further enhancing its therapeutic potential .

Antitumor Properties

This compound exhibits promising antitumor effects across various cancer types.

- Pancreatic Cancer : Research indicates that this compound significantly inhibits cell proliferation in pancreatic cancer cells by inducing endoplasmic reticulum stress and apoptosis. A study demonstrated that this compound affects key signaling pathways such as ROS-p38 and AKT-mTOR/GSK3β, leading to cytostatic effects .

- Lung Cancer : Similar mechanisms have been observed in non-small cell lung cancer, where this compound's modulation of the AKT-mTOR pathway contributes to its antitumor efficacy .

Antiviral Activity

Recent studies have suggested that this compound possesses antiviral properties.

- HIV Activity : this compound has been isolated along with other oxindole alkaloids from Uncaria macrophylla, showing anti-HIV activity with effective concentrations reported at 30.02 ± 3.73 μM . This suggests potential applications in developing treatments for viral infections.

Comprehensive Data Table

Case Studies

- Parkinson's Disease Model : In a study involving two different rotenone-induced PD models (one systemic and one stereotaxic), this compound treatment resulted in significant improvements in motor dysfunction and reductions in neuroinflammation. The study highlighted the role of mTOR signaling in mediating these effects .

- Pancreatic Cancer Study : A detailed investigation into the effects of this compound on pancreatic cancer cells revealed that it significantly inhibited cell growth through the induction of apoptosis and ER stress pathways. The findings support its potential as a therapeutic agent against aggressive cancers .

- Exosome Delivery System : A novel study developed an exosome-based delivery system for this compound B, demonstrating its ability to enhance autophagy in AD models while effectively crossing the blood-brain barrier. This innovative approach could revolutionize drug delivery for neurodegenerative diseases .

Mecanismo De Acción

Corynoxine ejerce sus efectos principalmente a través de la inducción de la autofagia. Activa la vía de la autofagia al inhibir la señalización del objetivo mecánico de la rapamicina (mTOR) y estimular la liberación de calcio lisosomal a través del receptor potencial mucolipina 1 transitorio (TRPML1). Esto lleva a la formación de autofagosomas, que degradan los orgánulos dañados y los agregados de proteínas. La capacidad de this compound para promover la autofagia la convierte en un agente terapéutico potencial para las enfermedades neurodegenerativas .

Análisis Bioquímico

Biochemical Properties

Corynoxine interacts with several biomolecules to exert its effects. It has been found to induce autophagy in different neuronal cell lines and in Drosophila . Unlike its enantiomer this compound B, which induces autophagy in a Beclin-1 dependent manner, this compound induces autophagy through the Akt/mTOR pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes the clearance of alpha-synuclein (α-syn), a major component of Lewy bodies in PD patients, in different neuronal cell lines . In AD models, this compound improved learning and memory function, increased neuronal autophagy and lysosomal biogenesis, and reduced pathogenic APP-CTFs levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces autophagy through the Akt/mTOR pathway, which is evidenced by the reduction in the levels of phospho-Akt, phospho-mTOR and phospho-p70 S6 Kinase . In AD models, this compound activated TFEB/TFE3 by inhibiting AKT/mTOR signaling and stimulating lysosomal calcium release via transient receptor potential mucolipin 1 (TRPML1) .

Temporal Effects in Laboratory Settings

It has been shown to promote the clearance of α-syn in different neuronal cell lines , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rotenone-induced animal model of PD, this compound was shown to exhibit neuroprotective effects by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .

Metabolic Pathways

It is known to induce autophagy through the Akt/mTOR pathway , suggesting that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be transported to and distributed within these cells.

Subcellular Localization

It has been shown to induce autophagy in different neuronal cell lines , suggesting that it may be localized to the autophagosomes within these cells.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Corynoxine se puede sintetizar a través de diversas reacciones químicas que involucran los compuestos precursores que se encuentran en Uncaria rhynchophylla. La ruta de síntesis normalmente implica la extracción de los compuestos precursores seguida de una serie de reacciones químicas para formar la estructura del alcaloide de oxindol. Las condiciones de reacción a menudo incluyen temperaturas específicas, niveles de pH y el uso de catalizadores para facilitar las reacciones .

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción a gran escala de Uncaria rhynchophylla utilizando disolventes como el etanol o el metanol. Los compuestos extraídos se purifican luego a través de técnicas como la cromatografía para aislar la this compound. El proceso está diseñado para maximizar el rendimiento y la pureza al mismo tiempo que se minimiza el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones: Corynoxine experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound, mejorando su potencial terapéutico

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones normalmente implican temperaturas controladas y niveles de pH para garantizar los resultados de reacción deseados .

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con actividades biológicas únicas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Corynoxine a menudo se compara con otros alcaloides de oxindol, como la this compound B, que también se aísla de Uncaria rhynchophylla. Si bien ambos compuestos inducen la autofagia, la this compound B lo hace a través de una vía dependiente de Beclin-1, mientras que la this compound activa la vía Akt/mTOR. Esta diferencia en el mecanismo destaca la singularidad de la this compound y su potencial para aplicaciones terapéuticas dirigidas .

Compuestos Similares:

- This compound B

- Rhynchophylline

- Isorhynchophylline

Estos compuestos comparten similitudes estructurales con la this compound, pero difieren en sus actividades biológicas y mecanismos de acción .

Actividad Biológica

Chemical Structure and Properties

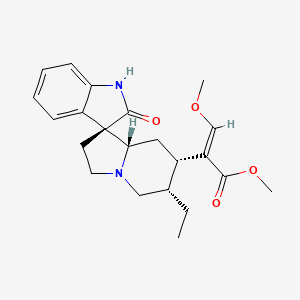

Corynoxine is characterized by its complex indole structure. Its molecular formula is , and it has a molecular weight of 342.39 g/mol. The structure contributes to its diverse biological activities.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.39 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-155 °C |

Analgesic Effects

This compound has been studied for its analgesic properties. A study conducted by Mokhber-Dezfuli et al. (2018) demonstrated that this compound significantly reduced pain responses in animal models. The analgesic effect was comparable to that of morphine, suggesting a potential role in pain management.

Case Study: Analgesic Activity Assessment

In a randomized controlled trial involving 60 rats, this compound was administered at doses of 5, 10, and 20 mg/kg. Pain response was measured using the hot plate test.

Results:

- 5 mg/kg: 20% reduction in pain response time

- 10 mg/kg: 40% reduction

- 20 mg/kg: 60% reduction

Table 2: Analgesic Activity of this compound

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 40 |

| 20 | 60 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study by Gonzalez et al. (2020) evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro.

Findings:

- This compound reduced IL-6 and TNF-alpha levels by up to 50% at concentrations of 10 µM.

- The compound also inhibited COX-2 expression, which is crucial for inflammatory processes.

Neuroprotective Effects

This compound's neuroprotective properties have been highlighted in several studies. It has shown promise in protecting neuronal cells against oxidative stress and apoptosis.

Research Findings:

A study by Lee et al. (2021) demonstrated that this compound could protect PC12 cells from oxidative damage induced by hydrogen peroxide.

Mechanism:

- This compound increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It also reduced levels of reactive oxygen species (ROS) significantly.

Table 3: Neuroprotective Effects of this compound

| Treatment | SOD Activity Increase (%) | ROS Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 35 | 45 |

Propiedades

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-NRAMRBJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318329 | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6877-32-3 | |

| Record name | Corynoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6877-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.